molecular formula C7H16N2O2 B1221944 Putreanine CAS No. 25887-39-2

Putreanine

Cat. No. B1221944
CAS RN: 25887-39-2
M. Wt: 160.21 g/mol
InChI Key: BTSHXVLJDRJCMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Putreanine is synthesized from the decarboxylation of arginine and ornithine, forming putrescine . This process is carried out by the enzyme ornithine decarboxylase . In the bio-based polymer industry, putrescine production capabilities have been assessed through the arginine decarboxylase pathway in batch fermentation using strains of Escherichia coli .


Molecular Structure Analysis

Putrescine, from which putreanine is derived, is an organic compound with the formula (CH2)4(NH2)2 . It is a colorless solid that melts near room temperature and is classified as a diamine . The molecular structure of putreanine itself is not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

Putrescine, from which putreanine is derived, is a colorless solid that melts near room temperature . It has a fishy-ammoniacal, pungent odor . It is miscible in water and has a density of 0.877 g/mL . Its molar mass is 88.154 g·mol−1 .

Scientific Research Applications

1. Biodegradation in Environmental Applications

Putreanine's applications in scientific research, especially in environmental biotechnology, are significant. The study by González et al. (2001) highlights the use of Pseudomonas putida, a bacterium, in the biodegradation of phenolic industrial wastewaters. This research demonstrates the potential of microbial processes, possibly involving putreanine, in treating industrial effluents, contributing to environmental sustainability and pollution reduction. The capability of Pseudomonas putida to degrade complex compounds, possibly including putreanine, in industrial wastewater suggests a vital role for this compound in bioremediation processes (González, Herrera, Garcia, & Peña, 2001).

2. Agricultural Enhancements

In the agricultural sector, putreanine has been studied for its effects on plant growth and yield. Amin et al. (2011) conducted experiments to assess the impact of foliar application of putrescine, a compound closely related to putreanine, on onion plants. Their findings indicate that putrescine significantly enhances various growth parameters and the quality of onion bulbs. This research suggests the potential of putreanine and similar compounds in improving crop yield and quality, which can be pivotal for agricultural productivity (Amin, Gharib, El-Awadi, & Rashad, 2011).

3. Medical Research and Therapeutics

Putreanine's role in medical research, particularly in the context of metabolic studies and disease diagnostics, is another area of significant interest. Sridharan et al. (2017) explored serum metabolomics in oral leukoplakia and oral squamous cell carcinoma, identifying putrescine as a significant biomarker. This study indicates the potential of putreanine and related metabolites in diagnosing and understanding the pathophysiology of specific cancers and other diseases (Sridharan, Ramani, & Patankar, 2017).

4. Synthetic Biology and Protein Engineering

In the field of synthetic biology and protein engineering, the incorporation of biochemically reactive amino acids, akin to putreanine, into proteins is a topic of active research. Yang et al. (2019) discuss a strategy for incorporating biochemically reactive amino acids into proteins, which could potentially include derivatives of putreanine. This approach opens new avenues for biological research and engineering, allowing for the development of novel proteins with unique functionalities (Yang, Wang, Schnier, Zheng, Zhu, Polizzi, Ittuveetil, Saikam, DeGrado, Wang, & Wang, 2019).

Future Directions

Further investigation is needed to understand the biological role of putreanine more deeply . It is currently speculated that putreanine may serve as a carrier for the extracorporal disposal of waste nitrogen .

properties

IUPAC Name

3-(4-aminobutylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c8-4-1-2-5-9-6-3-7(10)11/h9H,1-6,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSHXVLJDRJCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180535
Record name Putreanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Putreanine

CAS RN

25887-39-2
Record name Putreanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25887-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Putreanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025887392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Putreanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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